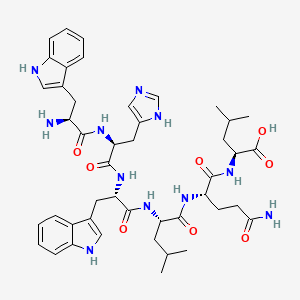
4-(2,5-Dimethoxybenzoyl)quinoline
Overview
Description
4-(2,5-Dimethoxybenzoyl)quinoline (4-DBQ) is a heterocyclic aromatic compound that has recently been studied for its potential applications in scientific research. It is a derivative of quinoline and contains a benzoyl group, making it an interesting target for research.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : A study by Yang et al. (2013) describes a novel method for synthesizing derivatives of 4-(2,5-Dimethoxybenzoyl)quinoline using intramolecular Friedel-Crafts acylation reactions. This method is notable for its good yields, simplicity, and environmentally friendly character, making it beneficial for creating azaheterocycle libraries (Yang et al., 2013).
Fluorescent Properties : Stadlbauer et al. (2009) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines from this compound derivatives, demonstrating their potential as highly fluorescent molecules suitable for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
Pharmaceutical and Biological Research
Anti-tubercular Activity : Research by Asquith et al. (2019) identified derivatives of this compound as novel inhibitors of Mycobacterium tuberculosis. These compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited significant potency against tuberculosis with minimal toxicity, suggesting a potential avenue for tuberculosis treatment (Asquith et al., 2019).
Cytotoxic Activity for Cancer Research : A study by Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from compounds including this compound, for their cytotoxic activity against various cancer cell lines. This research contributes to understanding the potential of these compounds in cancer treatment (Deady et al., 2003).
Chemical and Material Science
Photophysical Applications : Wang et al. (2017) synthesized heteroleptic cationic iridium complexes derived from 2,3-diphenylbenzo[g]quinoxaline, related to this compound. These complexes exhibit near-infrared phosphorescence, making them potential candidates for theranostic photodynamic therapy in medical applications (Wang et al., 2017).
Synthesis of Hyperbranched Polymers : Baek et al. (2006) reported the synthesis of a novel hyperbranched polymer containing quinoxaline and benzoxazole units, using starting materials that include derivatives of this compound. This work contributes to the development of advanced materials with unique properties (Baek et al., 2006).
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-7-8-17(22-2)15(11-12)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFDQVXCSFGKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)



![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)



![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)


![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)